

Physicochemical properties of omega-hydroxy C30:0 fatty acid methyl ester.

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Compound of Interest

Compound Name: Methyl 30-hydroxytriacontanoate

Cat. No.: B3155088

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In-Depth Technical Guide to Omega-Hydroxy C30:0 Fatty Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and known biological context of omega-hydroxy C30:0 fatty acid methyl ester, also known as **methyl 30-hydroxytriacontanoate**. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of lipidomics, dermatology, plant biology, and drug development.

Chemical and Physical Properties

Omega-hydroxy C30:0 fatty acid methyl ester is a very-long-chain fatty acid (VLCFA) derivative characterized by a thirty-carbon aliphatic chain with a hydroxyl group at the terminal (omega) position and a methyl ester at the carboxyl end.

Physicochemical Data

A summary of the key physicochemical properties of **methyl 30-hydroxytriacontanoate** is presented in Table 1. It is important to note that some of the available data are predicted values and should be considered with appropriate scientific caution.

Property	Value	Source
Molecular Formula	C31H62O3	[1][2]
Molecular Weight	482.82 g/mol	[1][2]
CAS Number	79162-70-2	[1]
Melting Point	73.8-74.3 °C	[1]
88-91 °C		
Boiling Point (Predicted)	557.6 ± 23.0 °C	[1]
Density (Predicted)	0.892 ± 0.06 g/cm ³	[1]
pKa (Predicted)	15.20 ± 0.10	[1]
Solubility	Chloroform	

Note: The conflicting melting point ranges suggest that the purity of the analyzed samples may have varied. Experimental verification is recommended.

Experimental Protocols

Synthesis: Esterification of 30-Hydroxytriacontanoic Acid

The synthesis of **methyl 30-hydroxytriacontanoate** is typically achieved through the esterification of its corresponding carboxylic acid, 30-hydroxytriacontanoic acid. The Fischer esterification method, a common and well-established procedure, is suitable for this conversion.

Principle: The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. To drive the equilibrium towards the formation of the ester, the alcohol is often used in excess, and a dehydrating agent or removal of water is employed.

Detailed Protocol:

- **Reactant Preparation:** In a round-bottom flask, dissolve 30-hydroxytriacontanoic acid in a large excess of anhydrous methanol.

- **Catalyst Addition:** Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (TsOH), to the reaction mixture.
- **Reaction Conditions:** Reflux the mixture with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
- **Extraction:** Extract the methyl ester into a nonpolar organic solvent like hexane or diethyl ether.
- **Purification:** Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Further purification can be achieved by column chromatography on silica gel.

Analysis

The analysis of omega-hydroxy C30:0 fatty acid methyl ester typically involves chromatographic and spectroscopic techniques to determine its purity and elucidate its structure.

GC-MS is a powerful technique for the analysis of fatty acid methyl esters (FAMES). The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, aiding in its identification.

Sample Preparation: The sample is dissolved in a volatile organic solvent suitable for GC injection.

GC Conditions (General):

- **Column:** A non-polar or medium-polarity capillary column is typically used for FAME analysis.
- **Carrier Gas:** Helium or hydrogen.
- **Injector Temperature:** 250-300 °C.

- Oven Temperature Program: A temperature gradient is employed to ensure the elution of the high-boiling-point long-chain methyl ester.
- Detector: Mass Spectrometer.

Mass Spectrometry (Electron Ionization - EI):

- Ionization Energy: 70 eV.
- Expected Fragmentation: While a specific mass spectrum for **methyl 30-hydroxytriacontanoate** is not readily available in public databases, general fragmentation patterns for long-chain methyl esters can be anticipated. The molecular ion peak (M^+) at m/z 482.8 may be weak or absent due to the long aliphatic chain. Characteristic fragment ions would include those resulting from cleavage at the ester group, loss of the methoxy group ($-OCH_3$), and fragmentation along the hydrocarbon chain, often showing a series of ions separated by 14 Da ($-CH_2-$). The presence of the terminal hydroxyl group would likely lead to characteristic fragments, potentially after silylation to increase volatility and produce more definitive mass spectral fragments.

1H and ^{13}C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules.

Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterated chloroform ($CDCl_3$).

Expected 1H NMR Chemical Shifts (Predicted):

- $-O-CH_3$ (Methyl Ester): A singlet around 3.6 ppm.
- $-CH_2-OH$ (Methylene adjacent to hydroxyl): A triplet around 3.6 ppm.
- $-CH_2-COO-$ (Methylene adjacent to ester): A triplet around 2.3 ppm.
- $-(CH_2)_n-$ (Bulk methylene protons): A broad multiplet around 1.2-1.6 ppm.
- $-OH$ (Hydroxyl proton): A broad singlet, the chemical shift of which is dependent on concentration and temperature.

Expected ^{13}C NMR Chemical Shifts (Predicted):

- $\text{C}=\text{O}$ (Ester carbonyl): Around 174 ppm.
- $-\text{O}-\text{CH}_3$ (Methyl ester): Around 51 ppm.
- $-\text{CH}_2-\text{OH}$ (Carbon adjacent to hydroxyl): Around 63 ppm.
- $-\text{CH}_2-\text{COO}-$ (Carbon adjacent to ester): Around 34 ppm.
- $-(\text{CH}_2)_n-$ (Bulk methylene carbons): A series of signals between 22 and 32 ppm.

Biological Context and Signaling Pathways

Very-long-chain fatty acids (VLCFAs) and their derivatives, including omega-hydroxy fatty acids, are known to play crucial roles in various biological systems, particularly in the formation of protective barriers.

Role in Plants

In the plant kingdom, omega-hydroxy VLCFAs are key monomers in the formation of cutin and suberin. These are complex biopolyesters that form the cuticle covering the aerial parts of plants and the suberized cell walls in roots and wounded tissues, respectively. These barriers are essential for preventing water loss and protecting the plant from pathogens and other environmental stresses. While the presence of C30 fatty acids in these polymers is documented, the specific role of the omega-hydroxy C30:0 variant is an area of ongoing research.

Role in Mammalian Skin

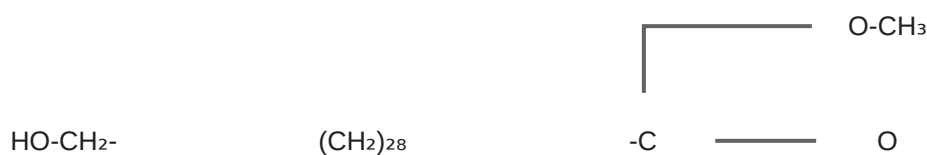
In mammals, the skin's epidermal barrier is critical for preventing dehydration and protecting against external insults. The lipids of the stratum corneum, the outermost layer of the epidermis, are responsible for this barrier function. Omega-hydroxy very-long-chain fatty acids are essential components of a specific class of ceramides known as acylceramides. These lipids are crucial for the proper organization of the lipid lamellae in the stratum corneum and the formation of the cornified envelope, a key structure for skin barrier integrity. Deficiencies in the synthesis of these VLCFAs can lead to severe skin barrier defects.

Signaling Pathways

Currently, there is no specific information available that directly implicates omega-hydroxy C30:0 fatty acid or its methyl ester in any defined cellular signaling pathways. Research on the signaling roles of fatty acids has largely focused on shorter-chain and polyunsaturated fatty acids. However, given the importance of VLCFAs in membrane structure and the formation of bioactive lipid mediators, the possibility of their involvement in signaling cascades cannot be excluded and represents a potential area for future investigation.

Visualizations

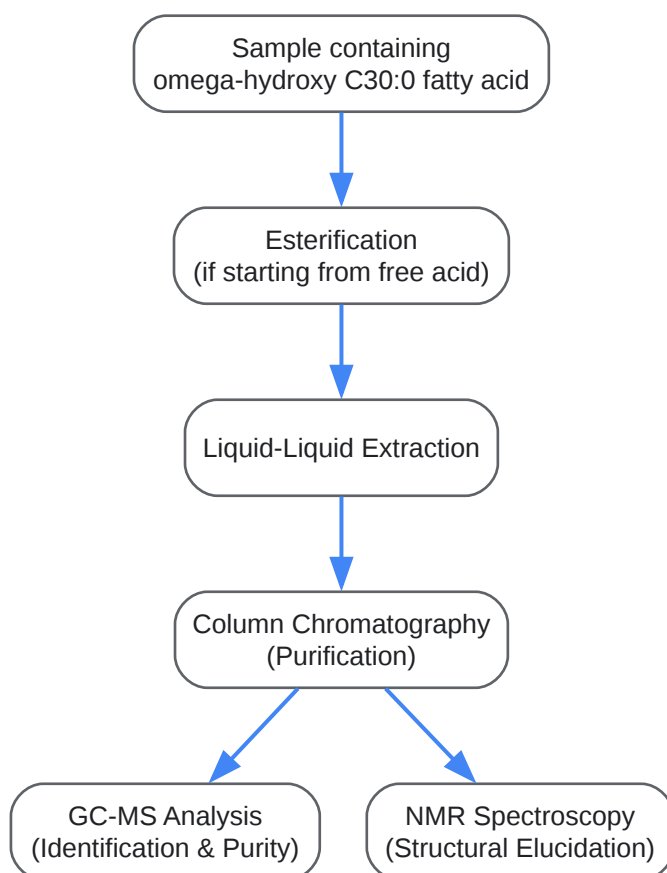
Chemical Structure



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Caption: Chemical structure of omega-hydroxy C30:0 fatty acid methyl ester.

Experimental Workflow for Analysis



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Caption: General experimental workflow for the analysis of omega-hydroxy C30:0 fatty acid methyl ester.

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